molecular formula C24H23N3O4 B2688149 3,4,5-trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 724737-74-0

3,4,5-trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

Cat. No. B2688149
CAS RN: 724737-74-0
M. Wt: 417.465
InChI Key: DRVIKYTZILDXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a chemical compound with the molecular formula C24H23N3O4 . It has an average mass of 417.457 Da and a monoisotopic mass of 417.168854 Da . This compound is not intended for human or veterinary use but is used for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, boiling point, melting point, and solubility. The molecular weight of this compound is 417.465. Other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Anticancer Activity

  • Research has shown that derivatives of compounds similar to 3,4,5-trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide exhibit significant anticancer activity. For example, a study by Ravinaik et al. (2021) investigated the synthesis and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which demonstrated moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Antiviral Activity

  • Another area of application is in the development of antiviral agents. For instance, Hamdouchi et al. (1999) synthesized a series of compounds structurally related to 3,4,5-trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide, which showed strong antiviral activity (Hamdouchi et al., 1999).

Luminescent and Stimuli-Responsive Properties

  • The compound has also been investigated for its luminescent and multi-stimuli-responsive properties. A study by Srivastava et al. (2017) explored pyridyl substituted benzamides with such properties, highlighting their potential in optical applications (Srivastava et al., 2017).

Antimicrobial Activity

  • Additionally, derivatives of this compound have shown antimicrobial potential. Sethi et al. (2016) synthesized N-benzimidazol-1-yl-methyl-benzamide derivatives, which exhibited significant antimicrobial activity against various bacterial and fungal species (Sethi et al., 2016).

Potential Antiulcer Agents

  • There is also research indicating the potential use of structurally similar compounds as antiulcer agents. Starrett et al. (1989) synthesized imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents (Starrett et al., 1989).

Heparanase Inhibitors

  • Another study by Xu et al. (2006) described N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides as inhibitors of the enzyme heparanase, suggesting potential therapeutic applications (Xu et al., 2006).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. This compound is not intended for human or veterinary use . For safe handling, it’s important to follow standard laboratory safety protocols.

properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-15-6-5-11-27-14-19(26-23(15)27)16-7-9-18(10-8-16)25-24(28)17-12-20(29-2)22(31-4)21(13-17)30-3/h5-14H,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVIKYTZILDXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

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